molecular formula C14H14N4 B11768310 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine

2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine

Cat. No.: B11768310
M. Wt: 238.29 g/mol
InChI Key: BSIXHXYTBOQOHQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine is a chemical compound with the molecular formula C13H12N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as vacuum filtration, washing with ethyl acetate, and recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, tert-butylhydroperoxide (TBHP) is used as an oxidant in some reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzimidazole derivatives .

Scientific Research Applications

2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by perturbing bacterial cell membranes and binding to intracellular targets . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-(4-aminophenyl)-7-methyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H14N4/c1-8-6-11(16)7-12-13(8)18-14(17-12)9-2-4-10(15)5-3-9/h2-7H,15-16H2,1H3,(H,17,18)

InChI Key

BSIXHXYTBOQOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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